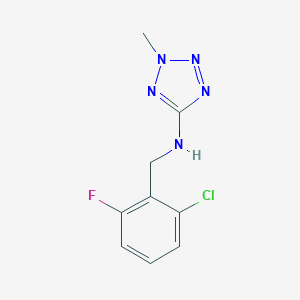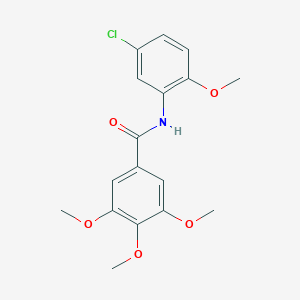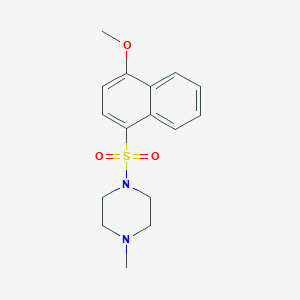
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, also known as BDBM-106, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This inhibition leads to a decrease in the expression of genes that are regulated by BRD4, ultimately resulting in the suppression of disease-related pathways.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed, distributed, and eliminated from the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for BRD4. This specificity allows researchers to study the effects of inhibiting BRD4 without interfering with other proteins or pathways. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide. One potential avenue is to optimize its potency and selectivity for BRD4, either through chemical modifications or the development of analogs. Another direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer or inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate product is then treated with a reducing agent to yield N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been identified as a potential inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. By inhibiting BRD4, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has the potential to be developed into a therapeutic agent for these diseases.
properties
Molecular Formula |
C15H11F4NO4S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H11F4NO4S/c16-12-3-2-10(6-11(12)15(17,18)19)25(21,22)20-7-9-1-4-13-14(5-9)24-8-23-13/h1-6,20H,7-8H2 |
InChI Key |
RMTZEHBAMUGKIL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)